3-[(2R)-Pyrrolidin-2-yl]propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
HIDODKLFTVMWQL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCC(=O)O |
Canonical SMILES |
C1CC(NC1)CCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 3 2r Pyrrolidin 2 Yl Propanoic Acid
De Novo Asymmetric Synthesis Routes
De novo approaches offer flexibility in introducing various substituents onto the pyrrolidine (B122466) ring by building it from the ground up. These methods rely on establishing the key stereocenter early in the synthetic sequence through the use of chiral auxiliaries, catalysts, or enzymes.
Stereocontrol via Chiral Auxiliary Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attaching to a substrate to direct a stereoselective transformation and then being cleaved for recovery. wikipedia.org The Evans' oxazolidinone auxiliaries are a classic example and provide a reliable method for synthesizing chiral carboxylic acid derivatives. wikipedia.orgresearchgate.net
A plausible strategy for the synthesis of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid using this approach would involve the following key steps:
Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a protected γ-amino acid derivative that contains a latent pyrrolidine precursor.
Stereoselective Alkylation: The resulting N-acyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) to form a chiral enolate. This enolate then reacts with a suitable three-carbon electrophile. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, thereby establishing the desired stereochemistry.
Auxiliary Cleavage: Once the stereocenter is set, the chiral auxiliary is removed, typically via hydrolysis with lithium hydroxide, to yield the enantiomerically enriched carboxylic acid.
Cyclization and Deprotection: Subsequent chemical transformations would be required to form the pyrrolidine ring and remove any protecting groups to afford the final product.
This method is highly effective due to the predictable stereochemical outcome and the high diastereoselectivities often achieved.
Table 1: Key Features of Chiral Auxiliary-Based Synthesis
| Feature | Description |
|---|---|
| Principle | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. |
| Common Auxiliaries | Evans' Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.org |
| Key Reaction | Diastereoselective enolate alkylation. |
| Advantages | High predictability, high stereoselectivity, recoverable auxiliary. |
| Disadvantages | Requires additional steps for attachment and removal of the auxiliary. |
Enantioselective Catalytic Approaches
The use of chiral catalysts to control stereochemistry represents a more atom-economical approach than the use of stoichiometric auxiliaries. Organocatalysis, in particular, has emerged as a powerful platform for the asymmetric synthesis of complex molecules, including substituted pyrrolidines. mdpi.comnih.govunibo.it Proline and its derivatives are themselves excellent organocatalysts for various transformations. researchgate.net
An effective organocatalytic strategy for constructing the this compound scaffold is the asymmetric Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, can activate an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine can then react with a suitable Michael acceptor, such as a nitroalkene derivative that serves as a precursor to the pyrrolidine ring.
A representative catalytic cycle involves:
Formation of a chiral enamine between the catalyst and a carbonyl compound bearing the propanoic acid moiety.
Stereoselective addition of the enamine to a Michael acceptor (e.g., a protected 4-nitrobutenoate). The catalyst's chiral environment dictates the facial selectivity of the attack.
Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
The resulting Michael adduct, now containing the desired stereocenter, can be further elaborated through reduction of the nitro group and subsequent intramolecular cyclization (reductive amination) to form the pyrrolidine ring.
This approach allows for the direct installation of the stereocenter in a catalytic fashion, often with high enantioselectivity. nih.govresearchgate.net
Table 2: Comparison of Catalytic Strategies for Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Typical Substrates | Stereocontrol Mechanism |
|---|---|---|---|
| Chiral Amine Organocatalysts | Michael Addition | Aldehydes, Ketones, Nitroalkenes researchgate.net | Formation of a transient chiral enamine/iminium ion. |
| Metal Catalysis (e.g., Ni, Pd) | Conjugate Addition | 1,3-Dicarbonyl compounds, Nitroalkenes researchgate.net | Coordination of substrates to a chiral metal-ligand complex. |
| Cascade Reactions | Michael/Aldol or Michael/Mannich | Enones, Cyano-unsaturated ketones rsc.org | Catalyst controls stereochemistry over multiple bond-forming steps. |
Total Synthesis from Acyclic Precursors
The construction of the pyrrolidine ring from a linear, acyclic starting material is a versatile de novo strategy. nih.gov This approach often involves an intramolecular cyclization as the key ring-forming step. The stereochemistry is typically established before cyclization using an asymmetric reaction on the acyclic precursor.
A modern example of this strategy involves a biocatalytic desymmetrization or kinetic resolution followed by cyclization. For instance, an acyclic precursor containing a ketone and a leaving group at appropriate positions can be subjected to asymmetric amination using a transaminase enzyme.
The synthetic sequence can be outlined as follows:
Asymmetric Amination: A prochiral ω-halo-ketone (e.g., 7-chloro-5-oxoheptanoic acid ester) is exposed to a stereoselective transaminase. Depending on whether an (R)- or (S)-selective transaminase is used, one of the two possible enantiomers of the corresponding amino ketone is formed with high enantiomeric excess.
Intramolecular Cyclization: The newly formed chiral amine spontaneously undergoes an intramolecular SN2 reaction, displacing the terminal halide to form the 2-substituted pyrrolidine ring.
Deprotection: Final deprotection steps yield the target this compound.
This chemoenzymatic approach is powerful because it combines the high selectivity of biocatalysis with robust chemical transformations to efficiently construct the chiral heterocyclic core from simple, non-chiral starting materials. nih.govlivescience.io
Semisynthetic Approaches from Naturally Occurring Precursors
Semisynthetic routes leverage the inherent chirality of readily available natural products, such as amino acids, to avoid the need for asymmetric synthesis. L-proline, with its (S)-configuration, is the most logical and common starting material for synthesizing (2R)-pyrrolidine derivatives, as the stereocenter is already correctly configured (note the change in Cahn-Ingold-Prelog priority rules upon substitution).
Modifications of L-Proline and Derivatives
L-proline serves as an inexpensive and enantiopure building block for a wide array of pyrrolidine-containing targets. nih.govnih.gov The synthesis of this compound from L-proline requires the homologation (chain extension) at the C2 position.
A general synthetic pathway would proceed via these steps:
Protection: The nitrogen atom of L-proline is protected, commonly as a carbamate (e.g., Boc or Cbz), to prevent side reactions.
Carboxylic Acid Activation/Modification: The carboxylic acid group is activated for C-C bond formation. A common strategy is to reduce the carboxylic acid to the corresponding alcohol (prolinol) or aldehyde (prolinal).
Carbon Chain Elongation: A three-carbon unit is introduced. For example, if the aldehyde is formed, a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester containing a protected carboxyl group can be used to form an α,β-unsaturated ester.
Reduction and Deprotection: The double bond is then reduced (e.g., via catalytic hydrogenation), which also ensures the correct stereochemistry relative to the existing C2 center. Finally, all protecting groups are removed to yield the desired product.
This approach is highly reliable as it preserves the stereochemical integrity of the starting material throughout the synthesis.
Biocatalytic Transformations of Related Compounds
Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes can perform complex transformations under mild conditions with exceptional stereo-, regio-, and chemoselectivity. Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines. nih.govacs.org
A powerful biocatalytic strategy to form 2-substituted pyrrolidines involves a transaminase-triggered intramolecular cyclization of an acyclic precursor. livescience.ioresearchgate.net This method builds the chiral pyrrolidine ring and sets the stereocenter in a single, enzyme-mediated cascade.
The process begins with an ω-chloroketone substrate. A panel of (R)- and (S)-selective transaminases can be screened to identify an enzyme that converts the ketone to the corresponding chiral amine with high enantiomeric excess. The resulting ω-chloroamine is often unstable and spontaneously cyclizes via an intramolecular nucleophilic substitution to form the 2-substituted pyrrolidine. This method has been successfully applied to synthesize various chiral 2-substituted pyrrolidines with excellent yields and enantiopurity. nih.govacs.orgnih.gov
Table 3: Representative Results for Transaminase-Catalyzed Synthesis of 2-Arylpyrrolidines
| Substrate (ω-chloroketone) | Transaminase | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 5-chloro-1-phenylpentan-1-one | (S)-selective TA | (S)-2-phenylpyrrolidine | 90 | >99.5 |
| 5-chloro-1-phenylpentan-1-one | (R)-selective TA | (R)-2-phenylpyrrolidine | 75 | >99.5 |
| 5-chloro-1-(p-tolyl)pentan-1-one | (S)-selective TA | (S)-2-(p-tolyl)pyrrolidine | 88 | >99.5 |
| 5-chloro-1-(p-tolyl)pentan-1-one | (R)-selective TA | (R)-2-(p-tolyl)pyrrolidine | 80 | >99.5 |
Data adapted from studies on transaminase-triggered cyclizations for the synthesis of 2-substituted pyrrolidines. nih.govacs.org
This biocatalytic cascade demonstrates a highly efficient and sustainable route to enantiopure 2-substituted pyrrolidines, which are direct precursors or analogues of the target compound.
Optimization of Synthetic Efficiency and Scalability
The transition from laboratory-scale synthesis to industrial production necessitates a focus on efficiency and scalability. For this compound, this involves the implementation of process intensification techniques and a thorough evaluation of the synthesis from a green chemistry perspective.
Process Intensification Techniques in Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing chiral pyrrolidine derivatives, continuous flow chemistry has emerged as a powerful tool. ku.edu Continuous manufacturing offers several advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous intermediates, and the potential for higher yields and purity. ku.eduacs.org
For the synthesis of β-amino acids and their derivatives, such as this compound, continuous flow reactors can be employed for key reaction steps. These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for stereoselective transformations. While specific data on the continuous flow synthesis of this compound is not extensively published, the principles have been successfully applied to the synthesis of related chiral pyrrolidines and β-amino acids. organic-chemistry.org The use of Process Analytical Technology (PAT) within a continuous manufacturing framework allows for real-time monitoring of critical process parameters and quality attributes, ensuring consistent product quality. ku.edu
Evaluation of Atom Economy and Green Chemistry Principles
A critical aspect of modern synthetic chemistry is the adherence to green chemistry principles, which aim to minimize the environmental impact of chemical processes. Key metrics used to evaluate the "greenness" of a synthesis include atom economy, E-factor, and Process Mass Intensity (PMI). walisongo.ac.idgreenchemistry-toolkit.orgacs.org
E-Factor and Process Mass Intensity (PMI) are more holistic metrics that account for all materials used in a process, including solvents, reagents, and process aids, relative to the mass of the final product. walisongo.ac.idgreenchemistry-toolkit.orgnih.gov A lower E-factor or PMI indicates a more environmentally friendly and efficient process. The pharmaceutical industry has seen a push to reduce PMI, with an average for biologics being around 8,300 kg of waste per kg of active pharmaceutical ingredient (API). acs.orgnih.gov
While a specific, detailed green chemistry analysis for the industrial synthesis of this compound is not publicly available, a hypothetical analysis of a common synthetic route can illustrate the principles.
| Metric | Formula | Significance for Synthesis of this compound |
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | Highlights the intrinsic efficiency of the chosen chemical transformations. Routes with fewer byproducts will have a higher atom economy. |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Provides a clear measure of the waste generated. A lower E-factor is desirable and indicates a greener process. |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Mass of Product (kg) | A comprehensive metric that includes all materials used, offering a broader view of the process's environmental footprint. walisongo.ac.idnih.gov |
By optimizing reaction conditions, utilizing catalytic instead of stoichiometric reagents, and minimizing solvent usage, the PMI for the synthesis of chiral building blocks like this compound can be significantly reduced.
Purification and Enantiomeric Enrichment Strategies
Achieving high enantiomeric purity is paramount for the application of this compound in pharmaceuticals. Two primary strategies for purification and enantiomeric enrichment are crystallization-induced diastereomer resolution and preparative chiral chromatography.
Crystallization-Induced Diastereomer Resolution
Crystallization-induced diastereomer resolution is a classical and often scalable method for separating enantiomers. wikipedia.org This technique involves reacting the racemic mixture of 3-(pyrrolidin-2-yl)propanoic acid with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgpharmtech.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org
Commonly used chiral resolving agents for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine. tcichemicals.comresearchgate.net The choice of resolving agent and solvent system is critical for achieving efficient separation. researchgate.net
Hypothetical Resolution Process:
| Step | Description | Key Parameters |
| 1. Salt Formation | The racemic 3-(pyrrolidin-2-yl)propanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent. | Molar ratio of acid to base, solvent choice, temperature. |
| 2. Crystallization | The solution is cooled or concentrated to induce the crystallization of the less soluble diastereomeric salt. | Cooling rate, solvent polarity, concentration. |
| 3. Isolation | The crystallized diastereomeric salt is isolated by filtration. | - |
| 4. Liberation of Enantiomer | The pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired enantiopure this compound. | pH adjustment, extraction solvent. |
The success of this method relies on the significant difference in solubility between the two diastereomeric salts. High-throughput screening methods are often employed to rapidly identify the optimal combination of resolving agent and solvent. researchgate.net
Preparative Chiral Chromatography
Preparative chiral chromatography is a powerful technique for the separation of enantiomers, offering high resolution and the ability to obtain products with very high enantiomeric excess. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 3-(pyrrolidin-2-yl)propanoic acid, leading to their separation as they pass through the column.
For the separation of β-amino acids, various types of CSPs have been developed, including those based on cyclodextrins, macrocyclic antibiotics, and polysaccharide derivatives. nih.gov Supercritical fluid chromatography (SFC) has gained popularity for preparative chiral separations due to its advantages of high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). researchgate.net
Typical Parameters for Preparative Chiral SFC of a β-Amino Acid Derivative:
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol) |
| Co-solvent Percentage | 10-40% |
| Additive | Often an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to improve peak shape |
| Flow Rate | Dependent on column dimensions |
| Temperature | 30-40 °C |
| Back Pressure | 100-150 bar |
The selection of the appropriate CSP and mobile phase composition is crucial for achieving optimal separation. Method development often involves screening a variety of columns and mobile phase conditions to find the most effective system for the target compound.
Chemical Transformations and Functionalization of 3 2r Pyrrolidin 2 Yl Propanoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid moiety is a key functional group for derivatization, primarily through reactions that involve its activation to facilitate nucleophilic attack.
Formation of Activated Esters and Anhydrides
Activation of the carboxylic acid is a prerequisite for many subsequent reactions, such as amide bond formation. This is typically achieved by converting the carboxyl group into a more reactive intermediate, such as an activated ester or a mixed anhydride, which possesses a better leaving group.
Mixed anhydrides can be prepared by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride, in the presence of a tertiary amine base like triethylamine. google.comgoogle.com This process is common in peptide synthesis for creating reactive intermediates that can then readily couple with an amine. google.com While the specific formation for 3-[(2R)-Pyrrolidin-2-yl]propanoic acid is not detailed, the general principle applies. The resulting mixed anhydride is highly susceptible to nucleophilic attack at the carbonyl carbon derived from the original propanoic acid.
Activated esters, such as N-hydroxysuccinimide (NHS) esters, are another class of reactive intermediates. These are formed by reacting the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide. These esters are stable enough to be isolated but reactive enough to couple efficiently with primary and secondary amines.
| Activation Method | Reagents | Intermediate Formed |
| Mixed Anhydride | Carboxylic Acid, Pivaloyl Chloride, Triethylamine | Mixed Carboxylic Anhydride |
| Activated Ester | Carboxylic Acid, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide Ester |
Peptide Coupling Reactions with Amino Acid Residues
The primary application of activating the carboxylic acid of this compound is for the formation of peptide (amide) bonds with the amino group of other amino acid residues. uni-kiel.de This reaction is fundamental to peptide synthesis.
The process begins with the activation of the carboxyl group, as described previously. uni-kiel.deyoutube.com This activated intermediate is then treated with the N-terminus of another amino acid or peptide. The amino group acts as a nucleophile, attacking the activated carbonyl and forming a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the leaving group.
A wide variety of peptide coupling reagents have been developed to facilitate this reaction, minimize side reactions, and suppress racemization at the chiral center. uni-kiel.deresearchgate.net These reagents can be broadly categorized as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.netbachem.com The choice of coupling reagent and conditions is critical for achieving high yields and maintaining the stereochemical integrity of the product. uni-kiel.de
Table of Common Peptide Coupling Reagents
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, can cause O-to-N acyl migration as a side reaction. bachem.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | High coupling rates, requires a non-nucleophilic base. bachem.com |
Derivatization to Amides, Esters, and Thioesters
Beyond peptide synthesis, the carboxylic acid of this compound can be converted into a variety of other functional groups.
Amides: Amide derivatives are synthesized by reacting the activated carboxylic acid with a primary or secondary amine. soton.ac.uksemanticscholar.org The use of coupling reagents like DCC in the presence of additives such as hydroxysuccinimide can facilitate this transformation, leading to the formation of N-alkyl or N-aryl propanamides. soton.ac.uksemanticscholar.org
Esters: Esterification can be achieved through several methods. A common laboratory-scale method involves the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the carboxylic acid can be reacted with an alkyl halide after conversion to its carboxylate salt, or by using coupling reagents to form an activated intermediate which is then reacted with an alcohol.
Thioesters: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. They are typically synthesized by reacting an activated form of the carboxylic acid, such as an acid chloride or a mixed anhydride, with a thiol (R-SH).
Modifications of the Pyrrolidine (B122466) Nitrogen
The secondary amine within the pyrrolidine ring is a nucleophilic center that can undergo various chemical modifications, allowing for further functionalization of the molecule.
N-Alkylation and N-Acylation Reactions
N-Acylation: The pyrrolidine nitrogen can be readily acylated by reacting it with acid chlorides or acid anhydrides to form N-acyl derivatives. A particularly important acylation is the introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride). nih.gov This protection is crucial in peptide synthesis to prevent the pyrrolidine nitrogen from participating in unwanted side reactions while the carboxylic acid is being modified. youtube.comnih.gov
N-Alkylation: N-alkylation involves the introduction of an alkyl group onto the pyrrolidine nitrogen. This can be accomplished by reacting this compound with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. This transformation converts the secondary amine into a tertiary amine.
Formation of Quaternary Ammonium Salts
The pyrrolidine nitrogen, being a secondary amine, can be converted into a quaternary ammonium salt. This is typically achieved through exhaustive alkylation, a process known as the Menshutkin reaction. mdpi.com
First, N-alkylation with an alkyl halide (e.g., methyl iodide) would convert the secondary amine into a tertiary amine. A subsequent reaction with another equivalent of the alkyl halide would then lead to the formation of a quaternary ammonium salt. mdpi.com In this salt, the nitrogen atom is bonded to four carbon atoms and carries a permanent positive charge, which is balanced by a halide anion. mdpi.com Quaternary ammonium salts exhibit different physical and biological properties compared to their precursor amines. mdpi.comdrugbank.com
Summary of Pyrrolidine Nitrogen Modifications
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| N-Acylation | Acid Chloride, Acid Anhydride | N-Acyl Pyrrolidine (Amide) |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc Pyrrolidine (Carbamate) |
| N-Alkylation | Alkyl Halide | N-Alkyl Pyrrolidine (Tertiary Amine) |
Stereocontrolled Transformations at the Pyrrolidine Ring System
The pyrrolidine ring of this compound is a key target for chemical modification. Stereocontrolled transformations allow for the introduction of new functional groups and the modulation of the ring's conformation, which can significantly impact the biological activity of its derivatives.
α-Functionalization Adjacent to the Nitrogen
Functionalization of the carbon atom alpha to the nitrogen (the C2 position) in pyrrolidine systems is a powerful strategy for creating structural diversity. nih.gov While the C2 position of this compound is already substituted, modification of the adjacent C5 position or the N-H group can be achieved through various methods. Direct C-H functionalization adjacent to the nitrogen in saturated N-heterocycles is a prominent area of research. acs.org
Modern synthetic methods enable the direct, stereoselective functionalization of C-H bonds adjacent to the nitrogen atom in pyrrolidines. These reactions often proceed through the formation of an intermediate iminium ion, which is then attacked by a nucleophile. rsc.org For a substrate like this compound, the nitrogen atom would first need to be protected (e.g., as a carbamate) and then activated.
Recent advancements have focused on redox-neutral approaches, avoiding the need for harsh oxidants. nih.govrsc.org For instance, the use of quinone monoacetals as oxidizing agents in the presence of a base can facilitate the one-pot arylation of the α-position of pyrrolidine. nih.gov Another innovative approach involves enzymatic carbene transfer using engineered cytochrome P450 variants, which can achieve high yields and stereoselectivity for the α-functionalization of N-substituted pyrrolidines. rochester.edu These methods provide a pathway to synthesize α-aryl-substituted pyrrolidines, which are prevalent in many natural alkaloids. nih.gov
The stereochemistry at the C2 position of the starting material can direct the stereochemical outcome of the functionalization at C5, leading to the formation of cis- or trans-2,5-disubstituted pyrrolidines. Palladium(II)-catalyzed aerobic oxidative cyclization of γ-aminoalkenes bearing a chiral sulfinyl auxiliary is one such method that yields enantiopure 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
| Method | Reagents/Catalyst | Key Features | Potential Application to Target Compound |
|---|---|---|---|
| Redox-Neutral Arylation | Quinone monoacetal, DABCO (base) | One-pot synthesis of α-aryl-substituted pyrrolidines. nih.gov | Functionalization at the C5 position after N-protection. |
| Enzymatic Carbene Transfer | Engineered Cytochrome P450, Diazoacetone | High yield, high stereoselectivity. rochester.edu | Introduction of a keto-functionalized side chain at C5. |
| Palladium-Catalyzed α-Arylation | Pd catalyst, ligand (e.g., JOSIPHOS) | Enantioselective arylation of N-Boc-pyrrolidine. | Stereocontrolled introduction of aryl groups at C5. |
| Copper-Catalyzed Alkynylation | CuBr, Base | Direct alkynylation of sp3 C-H bonds adjacent to nitrogen. rsc.org | Installation of an alkyne moiety for further click chemistry. |
Hydrogenation/Dehydrogenation Reactions of Related Cyclic Systems
The saturation level of the pyrrolidine ring can be altered through hydrogenation and dehydrogenation reactions, leading to pyrroles or partially saturated systems. These transformations significantly change the geometry and electronic properties of the molecule.
Dehydrogenation: The conversion of pyrrolidines to the aromatic pyrrole (B145914) ring is an oxidative process. nih.gov This transformation can be attractive as it allows the robust pyrrolidine ring to be carried through a synthetic sequence before being converted to the more sensitive pyrrole moiety at a later stage. nih.gov Catalytic methods using B(C₆F₅)₃ have been developed for the dehydrogenation of N-substituted pyrrolidines. acs.org The mechanism is proposed to involve a borane-mediated hydride abstraction from the α-position to the nitrogen, forming an iminium borohydride intermediate. nih.gov Stoichiometric reagents like manganese dioxide (MnO₂) have also been employed, particularly for pyrrolidines substituted with electron-withdrawing groups. nih.gov
Hydrogenation: Conversely, the pyrrole ring can be fully or partially hydrogenated to yield pyrrolidines or pyrrolines. The hydrogenation of pyrrole and its derivatives can be achieved using various catalysts, such as rhodium on carbon (Rh/C), under hydrogen pressure. researchgate.net Studies on the reaction of hydrogen atoms with pyrrole in solid para-hydrogen matrices have identified 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals as intermediates, shedding light on the mechanism of hydrogenation. nih.gov Hydrogenation of pyrrole rings in acidic conditions has also been explored, although competing ring-opening reactions can occur. researchgate.net These methods are relevant for the synthesis of pyrrolidine analogues from pyrrole precursors. acs.org
| Transformation | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenation | B(C₆F₅)₃ | Acceptorless or with H₂ acceptor | Pyrrole | nih.govacs.org |
| Dehydrogenation | MnO₂, DDQ | Stoichiometric oxidation | Pyrrole | nih.gov |
| Hydrogenation | Rh/C | H₂ pressure, 100 °C | Pyrrolidine | researchgate.net |
| Hydrogenation | Ru catalyst | H₂ atmosphere | Pyrrolidine | mdpi.com |
Synthesis of Complex Analogues and Hybrid Structures
The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid, makes it an excellent building block for the synthesis of more complex molecules, including macrocycles and bioconjugates. mdpi.com
Incorporation into Macrocyclic Frameworks
Macrocycles are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.com this compound, as a cyclic β-amino acid, can be incorporated into macrocyclic frameworks, influencing their structure and stability. nih.govrsc.org
The synthesis of macrocyclic peptides often relies on strategies to pre-organize the linear precursor to favor cyclization over oligomerization. nih.gov Proline and its analogues are frequently used as "turn-inducers" to facilitate this process. nih.gov The rigid pyrrolidine ring of the target compound can similarly impose conformational constraints. Macrocyclization is typically achieved by forming an amide bond (macrolactamization) between the N-terminus and C-terminus of a linear precursor. mdpi.com
The incorporation of β-amino acids into macrocycles is a known strategy in the biosynthesis of natural products like polyketide macrolactams. nih.gov Synthetic strategies can mimic this by using the propanoic acid moiety and the ring nitrogen of this compound as handles for cyclization. For example, a linear peptide containing this β-amino acid could be cyclized head-to-tail. Alternatively, the side chain could be tethered to another part of the molecule. The synthesis of 20-membered macrocycles has been achieved through stereoselective 1,3-dipolar cycloadditions of dimeric cinchona alkaloid-derived azomethine ylides, forming embedded pyrrolidine fragments within the larger ring. nih.gov
| Macrocyclization Strategy | Key Building Block Feature | Example Reaction | Reference |
|---|---|---|---|
| Head-to-Tail Macrolactamization | Use of turn-inducers like proline to pre-organize the linear peptide. | Amide bond formation using coupling reagents (e.g., FDPP, DMTMM). | nih.govresearchgate.net |
| Biosynthetic Incorporation | β-amino acid starter units in polyketide synthesis. | Enzymatic ligation of β-aminoacyl-ACP. | nih.gov |
| 1,3-Dipolar Cycloaddition | In situ formation of azomethine ylides from amino acid esters. | Reaction with dipolarophiles to form pyrrolidine-containing macrocycles. | nih.gov |
| Ring-Closing Metathesis (RCM) | Alkene-terminated side chains. | Grubbs catalyst. | mdpi.com |
Conjugation with Biologically Relevant Scaffolds
Conjugating this compound to other biologically active molecules is a strategy to create hybrid structures with potentially novel or enhanced properties. semanticscholar.org The pyrrolidine scaffold is found in numerous bioactive compounds and approved drugs, highlighting its importance as a pharmacophore. nih.govresearchgate.net
The carboxylic acid group of the propanoic acid side chain is a convenient handle for forming amide bonds with amine-containing molecules, such as peptides, amino acids, or other small molecule drugs. Standard peptide coupling reagents (e.g., DCC, HSU) can be used for this purpose. nih.gov For example, new bioconjugates have been synthesized by coupling pyrrole-based carboxylic acids to the N-terminus of the tetrapeptide FELL (Phe-Glu-Leu-Leu) using solid-phase peptide synthesis. mdpi.com
Theoretical and Computational Studies of 3 2r Pyrrolidin 2 Yl Propanoic Acid
Conformational Analysis and Molecular Mechanics Calculations
Conformational analysis is crucial for understanding the three-dimensional structure of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid, which dictates its physical and biological properties. The molecule possesses significant flexibility arising from two main sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bonds of the propanoic acid side chain.
Molecular mechanics (MM) calculations are employed to explore the potential energy surface (PES) of the molecule and identify its most stable conformers. These calculations model the molecule as a collection of atoms connected by springs, using a force field to estimate the energy associated with bond stretching, angle bending, and torsional rotations.
For the propanoic acid side chain, the key dihedral angle is between the pyrrolidine ring and the carboxylic acid group. Rotational scans typically reveal energy minima corresponding to gauche and trans (or anti-periplanar) conformations. In aqueous environments, the trans conformer is often slightly preferred for similar acyclic systems due to reduced steric hindrance. However, in aprotic solvents or in the gas phase, gauche conformations stabilized by intramolecular hydrogen bonds between the pyrrolidine nitrogen and the carboxylic acid group can become significantly populated jptcp.comnih.gov.
The pyrrolidine ring itself is not planar and adopts puckered, "envelope" or "twisted" conformations to relieve ring strain. In these conformations, four of the carbon atoms are nearly coplanar, while the fifth atom (either a carbon or the nitrogen) is out of the plane. The energy barrier between these puckered forms is typically low, allowing for rapid interconversion at room temperature. The specific substitution pattern, in this case at the C2 position, influences the preferred puckering mode.
A systematic conformational search would involve varying the key torsional angles and ring puckering parameters to map the PES. The resulting low-energy conformers can then be used for further, more advanced computational studies mdpi.com.
Table 1: Representative Torsional Angles and Relative Energies for Low-Energy Conformers of this compound (Hypothetical Data) This table is for illustrative purposes to demonstrate the output of conformational analysis.
| Conformer | Torsion Angle (N-C2-Cα-Cβ) | Pyrrolidine Puckering | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | 178.5° (trans) | C3-endo (Envelope) | 0.00 | 55.8 |
| 2 | 65.2° (gauche) | C4-exo (Twist) | 0.55 | 28.1 |
| 3 | -68.9° (gauche) | N-endo (Envelope) | 0.98 | 16.1 |
Quantum Chemical Investigations of Electronic Properties and Reactivity Profiles
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound compared to molecular mechanics arabjchem.org. These investigations reveal insights into the molecule's reactivity, stability, and spectroscopic properties.
Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity mdpi.com. For this compound, the HOMO is typically localized on the non-bonding lone pair of the nitrogen atom and the oxygen atoms of the carboxylate group, while the LUMO is often centered on the antibonding orbitals of the carbonyl group.
DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction coordinate nih.govacs.org. This approach can be used to study reactions such as the formation of the pyrrolidine ring, its functionalization, or its degradation acs.orgscholarsresearchlibrary.com.
For instance, a DFT study could model the cyclization reaction that forms the pyrrolidine ring, identifying the transition state and calculating the activation energy for the ring-closing step nih.gov. Another application could be investigating the mechanism of N-alkylation or N-acylation at the pyrrolidine nitrogen. The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and provide the activation barriers, which are critical for understanding reaction kinetics and optimizing experimental conditions acs.org.
Computational methods are increasingly used to predict spectroscopic data, which serves as a valuable aid in structure elucidation and the interpretation of experimental spectra frontiersin.org. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants mdpi.com. The standard approach, known as the Gauge-Including Atomic Orbital (GIAO) method, is often employed for this purpose.
By calculating the NMR parameters for a set of low-energy conformers (obtained from molecular mechanics) and averaging them based on their predicted Boltzmann populations, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm a proposed structure or help assign ambiguous signals mdpi.com. The accuracy of these predictions has improved to the point where they can reliably distinguish between different stereoisomers or regioisomers.
Table 2: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data) This table illustrates the typical accuracy of DFT-based NMR predictions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C=O | 175.8 | 176.2 | -0.4 |
| C2 (Pyrrolidine) | 59.1 | 59.5 | -0.4 |
| C5 (Pyrrolidine) | 45.3 | 45.7 | -0.4 |
| Cα (Side Chain) | 34.5 | 34.1 | +0.4 |
| Cβ (Side Chain) | 31.2 | 30.9 | +0.3 |
| C3 (Pyrrolidine) | 29.8 | 29.6 | +0.2 |
| C4 (Pyrrolidine) | 24.7 | 25.1 | -0.4 |
Molecular Docking and Dynamics Simulations of Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological target, such as a protein, at the atomic level nih.govtandfonline.com. These in silico models provide insights into the binding mode, affinity, and stability of the ligand-protein complex, guiding further experimental studies.
Molecular docking predicts the preferred orientation of this compound when bound to a protein's active site. A scoring function is used to estimate the binding affinity, typically reported as a binding energy (in kcal/mol) jptcp.comnih.gov. For this compound, plausible interactions would involve hydrogen bonds between its carboxylic acid group and polar residues (like Arginine or Lysine) in the binding pocket, as well as interactions involving the pyrrolidine nitrogen nih.gov. The stereochemistry at the C2 position is critical, as it dictates the spatial arrangement of the propanoic acid chain and influences how the molecule fits within the constrained environment of an active site.
Following docking, MD simulations can be performed to assess the dynamic stability of the predicted protein-ligand complex over time (typically nanoseconds to microseconds) nih.gov. The simulation tracks the motions of all atoms in the system, providing a more realistic view of the binding event. Key parameters analyzed from an MD trajectory include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial docked positions. A stable, low RMSD value over time suggests a stable binding mode mdpi.com.
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or parts of the ligand.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key persistent interactions.
These simulations can reveal conformational changes in the protein upon ligand binding and provide a more refined estimate of the binding free energy nih.gov.
Structure-Activity Relationship (SAR) Modeling for Analogue Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity frontiersin.org. By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules nih.gov.
For a series of analogues based on the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be highly informative researchgate.net. In these methods, the molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. A statistical method, Partial Least Squares (PLS), is then used to build a model that relates these fields to the observed biological activity (e.g., pIC₅₀).
The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions in space where specific properties are predicted to enhance or diminish activity nih.govnih.gov:
Steric Maps: Green contours indicate where bulky groups are favorable, while yellow contours show where they are unfavorable.
Electrostatic Maps: Blue contours indicate where positive charges are favorable, while red contours show where negative charges are favorable.
Hydrogen Bond Maps: Cyan and purple contours might indicate favorable locations for hydrogen bond donors and acceptors, respectively.
By interpreting these maps, medicinal chemists can rationally design new analogues with improved activity. For example, a contour map might suggest that adding a bulky, hydrophobic group at the C4 position of the pyrrolidine ring would increase binding affinity. The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) nih.gov.
Table 3: Statistical Parameters for a Hypothetical 3D-QSAR Model of Pyrrolidine Analogues This table shows typical validation metrics for CoMFA and CoMSIA models.
| Model | q² (Leave-One-Out) | r² (Non-cross-validated) | Predictive r² (Test Set) | F-value | Standard Error of Estimate |
|---|---|---|---|---|---|
| CoMFA (S+E) | 0.689 | 0.973 | 0.815 | 154.2 | 0.18 |
| CoMSIA (S+E+H+A) | 0.727 | 0.981 | 0.870 | 189.5 | 0.15 |
S: Steric, E: Electrostatic, H: Hydrophobic, A: H-bond Acceptor
Biochemical and Mechanistic Biology Investigations Excluding Clinical, Safety, and Dosage Data
Substrate Specificity and Enzyme Recognition Studies
Detailed studies on the direct interaction of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid with specific enzymes involved in amino acid metabolism are not extensively documented in publicly available literature. As a non-proteinogenic β-amino acid, its recognition and processing by enzymes that typically handle α-amino acids (like transaminases or decarboxylases) would depend on the specific enzyme's substrate promiscuity. Such interactions would require dedicated enzymatic assays with purified enzymes or studies in model organisms to elucidate whether it can act as a substrate, inhibitor, or modulator of these metabolic pathways.
For instance, a series of 2-pyrrolidinone and pyrrolidine (B122466) derivatives were evaluated for their inhibitory activity against autotaxin (ATX), an enzyme implicated in various pathological inflammatory conditions. nih.gov The binding affinities, expressed as IC50 values, highlight that compounds with a pyrrolidine core can be potent inhibitors and that the stereochemistry of the molecule significantly influences this activity. nih.gov
Table 1: Enzyme Inhibition Data for Selected Pyrrolidine Derivatives Against Autotaxin (ATX) Note: The following data is for structurally related compounds, not this compound, and is presented to illustrate the binding potential of the pyrrolidine scaffold.
| Compound ID | Stereoconfiguration | Target | IC50 (µM) |
| 54a | S | ATX | 0.05 |
| 54b | S | ATX | 0.12 |
| 54c | R | ATX | 0.18 |
| 54d | S | ATX | 0.035 |
Data sourced from Gerokonstantis et al. (2020) as cited in a 2023 review. nih.gov
These findings underscore the principle that the pyrrolidine ring serves as a valuable pharmacophore for designing ligands that bind to specific protein pockets. nih.gov The determination of binding affinities for this compound would require specific in vitro binding assays against a panel of relevant biological targets.
Role in Biosynthetic Pathways of Pyrrolidine-Containing Natural Products (e.g., as an intermediate in plant or microbial biosynthesis)
The pyrrolidine ring is a common structural feature in a vast array of natural products, particularly in alkaloids. nih.govegpat.com The biosynthesis of this ring system in nature predominantly originates from the α-amino acids L-ornithine and L-proline. egpat.comnih.gov For example, in the biosynthesis of loline alkaloids by symbiotic fungi, L-proline provides the B-ring of the pyrrolizidine core. nih.govresearchgate.net
However, this compound is a β-amino acid. The incorporation of β-amino acids into natural products is a known mechanism for generating structural diversity and unique biological functions. rsc.orgrsc.org These non-standard building blocks can be biosynthesized through several enzymatic routes, including:
Aminomutase-type reactions , which rearrange an α-amino acid to a β-amino acid. rsc.org
Transamination of β-keto acids by aminotransferases. rsc.org
Direct incorporation by adenylation domains of Nonribosomal Peptide Synthetases (NRPS) that specifically recognize β-amino acids. rsc.orgresearchgate.net
While these general pathways for β-amino acid biosynthesis exist, the specific role of this compound as a direct intermediate in the biosynthesis of known pyrrolidine-containing natural products is not well-established in the scientific literature. Its formation would likely require a unique set of enzymes capable of forming the pyrrolidine ring from a precursor other than proline or ornithine, or modifying a proline-based intermediate.
Mechanistic Studies of Cellular Uptake and Transport (e.g., in vitro cell models)
Specific mechanistic studies on the cellular uptake and transport of this compound have not been detailed. However, the methodologies for investigating the transport of such small molecules are well-established, primarily using in vitro cell models that mimic biological barriers.
The most common model for studying intestinal drug absorption is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes. nih.govresearchgate.net To study transport, Caco-2 cells are cultured on permeable supports (e.g., Transwell™ inserts), forming a tight monolayer that separates an apical (lumenal) and a basolateral (blood) compartment. researchgate.net The integrity of this monolayer is crucial and is typically monitored by measuring the transepithelial electrical resistance (TER). researchgate.net
For a compound like this compound, which has structural similarities to amino acids, transport studies in a Caco-2 model would aim to elucidate:
Passive Permeability : The rate of diffusion across the cell monolayer, which can be assessed by measuring its flux from the apical to the basolateral side.
Active Transport : Whether the compound is a substrate for membrane transporters. Given its structure, potential candidates include Solute Carrier (SLC) transporters, such as amino acid transporters or peptide transporters (PEPT). Studies on amino acid ester prodrugs have shown that such compounds can be actively transported by the human peptide transporter hPEPT1, significantly enhancing cellular uptake compared to the parent drug. nih.govumich.edu
Efflux Mechanisms : Whether the compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), which can limit net absorption.
These investigations would involve quantifying the compound's concentration in the apical and basolateral compartments over time, often using mass spectrometry, and employing competitive inhibitors to identify the specific transporters involved. researchgate.netnih.gov
Chiral Selectivity in Biological Processes at the Molecular Level
Chirality is a fundamental aspect of molecular biology, as biological targets such as enzymes and receptors are themselves chiral entities composed of L-amino acids. nih.gov This inherent chirality leads to stereoselective interactions, where a molecule and its non-superimposable mirror image (enantiomer) can exhibit vastly different biological activities. nih.gov The specific (2R) configuration of the stereocenter in this compound is therefore expected to be critical for its molecular recognition and biological function.
The importance of the pyrrolidine ring's stereochemistry is well-documented for other bioactive molecules. For example, studies on kinase inhibitors revealed that enantiopure hydroxyl-functionalized pyrrolidine derivatives showed high selectivity for their target. nih.gov Similarly, the activity of pyrrolidine-based ATX inhibitors demonstrates clear chiral selectivity. nih.gov As shown in the table below, the (S)-enantiomer of one boronic acid derivative was the most potent inhibitor in the series, showing significantly higher affinity than a structurally similar (R)-enantiomer. nih.gov
Table 2: Chiral Selectivity in Enzyme Inhibition by Pyrrolidine Derivatives Note: The following data is for structurally related compounds and is presented to illustrate the principle of chiral selectivity.
| Compound ID | Stereoconfiguration | Target | IC50 (µM) | Potency Rank |
| 54d | S | ATX | 0.035 | 1 (Most Potent) |
| 54c | R | ATX | 0.18 | 4 (Least Potent) |
Data sourced from Gerokonstantis et al. (2020) as cited in a 2023 review. nih.gov
This five-fold difference in inhibitory concentration between the (S) and (R) enantiomers highlights how a precise three-dimensional arrangement of functional groups is required for optimal interaction with the protein's binding site. For this compound, the (2R) stereocenter dictates the spatial orientation of the propanoic acid side chain relative to the pyrrolidine ring, which would be a key determinant in its binding to any specific biological target. The (2S)-enantiomer would present a different spatial arrangement and would likely have a different binding affinity and biological effect.
Advanced Analytical Methodologies for Research Purity and Detailed Structural Elucidation
High-Resolution Chromatographic Techniques for Enantiomeric Purity
Verifying the enantiomeric purity of "3-[(2R)-Pyrrolidin-2-yl]propanoic acid" is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. High-resolution chromatographic methods are the gold standard for separating and quantifying enantiomers.
Chiral HPLC is a powerful technique for the separation of enantiomers. For compounds like "this compound," which is a derivative of proline, methods often employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are widely used for the separation of proline derivatives. researchgate.netresearchgate.net
The mobile phase composition is a critical parameter that is optimized to achieve baseline separation. A typical mobile phase for normal-phase chiral HPLC consists of a nonpolar solvent like hexane (B92381) mixed with a polar alcohol, such as ethanol (B145695) or isopropanol. mdpi.com An acidic modifier like trifluoroacetic acid (TFA) is often added to improve peak shape and resolution, particularly for compounds containing carboxylic acid and amine functional groups. researchgate.netimpactfactor.org Since "this compound" lacks a strong chromophore, derivatization with a UV-active or fluorescent tag, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), may be necessary for sensitive detection by UV or fluorescence detectors. researchgate.netimpactfactor.org
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiralpak IA / AD-H (5 µm, 250 x 4.6 mm) | Provides the chiral stationary phase for enantiomeric separation. impactfactor.org |
| Mobile Phase | n-Hexane / Ethanol / TFA (e.g., 80:20:0.1 v/v/v) | Solvent system to carry the analyte through the column; ratio is optimized for resolution. researchgate.net |
| Flow Rate | 0.6 - 1.0 mL/min | Controls the speed of the mobile phase and affects retention time and resolution. impactfactor.org |
| Column Temperature | 40 °C | Maintains consistent and reproducible separation conditions. impactfactor.org |
| Detection Wavelength | e.g., 464 nm (for NBD-Cl derivative) | Allows for the quantification of the derivatized compound as it elutes from the column. impactfactor.org |
| Injection Volume | 10 µL | The volume of the sample introduced into the HPLC system. impactfactor.org |
Gas chromatography is another high-resolution technique suitable for chiral analysis, provided the analyte is volatile and thermally stable. Amino acids like "this compound" are non-volatile and must be chemically modified through derivatization prior to analysis. researchgate.net This process converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile esters and amides. cat-online.com
A common derivatization strategy involves a two-step process. First, the compound is treated with an alkyl chloroformate, such as heptafluorobutyl chloroformate (HFBCF), followed by amidation with an amine like methylamine. nih.govnih.gov The resulting derivative is sufficiently volatile for GC analysis. The enantiomers of the derivatized compound are then separated on a chiral capillary column, such as one coated with Chirasil-L-Val. nih.gov This method, often coupled with a mass spectrometer (GC-MS), allows for the sensitive and selective quantification of each enantiomer, even in complex matrices. researchgate.netnih.gov
| Step | Description | Example Reagents/Conditions |
|---|---|---|
| Derivatization | Converts the non-volatile amino acid into a volatile derivative. | Heptafluorobutyl chloroformate (HFBCF), followed by methylamine. nih.govnih.gov |
| GC Column | A capillary column with a chiral stationary phase. | Chirasil-L-Val. nih.gov |
| Carrier Gas | An inert gas to move the analyte through the column. | Helium or Hydrogen. |
| Temperature Program | A gradient of increasing temperature to elute compounds. | e.g., Initial temp 60°C, ramp to 220°C. |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode. | Monitors specific fragment ions for high sensitivity and specificity. nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, two-dimensional (2D) techniques are essential for unambiguously assigning all signals and determining the compound's connectivity and stereochemistry.
A suite of 2D NMR experiments is used to piece together the molecular puzzle of "this compound".
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. youtube.com It would reveal the connectivity of protons within the pyrrolidine (B122466) ring and along the propanoic acid side chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is crucial for establishing the connectivity between different parts of the molecule, for example, by showing a correlation from the protons on the carbon adjacent to the pyrrolidine ring to the carbons within the ring itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is particularly valuable for confirming stereochemistry, such as the cis or trans relationship of substituents on the pyrrolidine ring and confirming the (R) configuration at the chiral center.
| Experiment | Information Gained | Expected Correlations for "this compound" |
|---|---|---|
| COSY | ¹H-¹H coupling networks (through-bond). slideshare.net | Correlations between adjacent protons in the pyrrolidine ring (e.g., H2-H3, H3-H4, H4-H5) and the propanoic chain. |
| HSQC/HMQC | Direct ¹H-¹³C correlations (one bond). slideshare.net | Links each proton signal to its corresponding carbon atom in the molecular skeleton. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). slideshare.net | Correlation from the CH₂ protons of the side chain to the C2 carbon of the pyrrolidine ring and the carboxyl carbon. |
| NOESY | ¹H-¹H spatial proximity (through-space). youtube.comslideshare.net | Correlations between protons on the same face of the pyrrolidine ring, confirming the relative stereochemistry. |
DOSY is an NMR technique that separates the signals of different species in a solution based on their diffusion coefficients, which are related to their size and shape. rsc.org It has become a valuable tool for studying non-covalent interactions and the formation of supramolecular assemblies. rsc.orgnih.gov For "this compound," DOSY could be used to investigate its aggregation behavior in various solvents or its binding to other molecules. In a DOSY spectrum, all signals belonging to a single species will align horizontally at the same diffusion coefficient. rsc.org If the compound forms a dimer or larger aggregate, the resulting assembly will diffuse more slowly than the monomer, leading to a smaller measured diffusion coefficient. rsc.orgmdpi.com This allows for the characterization of self-assembly processes in solution without perturbing the system. nih.gov
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis of Derivatives
Mass spectrometry is a cornerstone of chemical analysis, providing precise information about a molecule's mass and, by extension, its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass of a molecule with exceptional accuracy (typically to within 5 ppm), which is used to confirm its molecular formula. acs.org
LC-MS/MS is a particularly powerful configuration where ions are separated by chromatography, selected in a first mass analyzer, fragmented, and then the fragments are analyzed in a second mass analyzer. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For a derivative of "this compound" (e.g., an ethyl ester to cap the carboxylic acid), characteristic fragmentation pathways would include:
Loss of the ester group.
Cleavage of the bond between the pyrrolidine ring and the propanoic acid side chain.
Characteristic ring fragmentation of the pyrrolidine moiety.
Analyzing these fragments allows for detailed structural confirmation and can be used to distinguish between isomers that might have identical masses. chromsystems.comthermofisher.com
| Ion | Description | Expected Exact m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion of Ethyl 3-((2R)-pyrrolidin-2-yl)propanoate | 172.1332 |
| Fragment 1 | Loss of ethoxy group (-OC₂H₅) | 126.0964 |
| Fragment 2 | Protonated pyrrolidine ring fragment after side-chain cleavage | 70.0651 |
| Fragment 3 | Loss of the entire ethyl propanoate side chain | 70.0651 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a cornerstone technique for the verification of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₇H₁₃NO₂, HRMS provides a highly accurate mass measurement, which is crucial for confirming its identity and purity.
The theoretical monoisotopic mass of the neutral molecule is 143.094629 g/mol . In a typical HRMS analysis using electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺. The expected accurate mass for this ion would be 144.10192 m/z. The high resolution of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.10192 |
| [M+Na]⁺ | C₇H₁₃NNaO₂⁺ | 166.08386 |
| [M-H]⁻ | C₇H₁₂NO₂⁻ | 142.08736 |
This interactive table provides the theoretical mass-to-charge ratios for common adducts of this compound, which are used for its identification in HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to gain insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of similar structures, such as proline and its derivatives.
The presence of the pyrrolidine ring is expected to heavily influence the fragmentation pattern, a phenomenon often referred to as the "proline effect" in peptide analysis. nih.govacs.org This effect typically results in a preferential cleavage of the bond N-terminal to the proline residue. In the case of this compound, fragmentation is likely to be initiated by the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. Subsequent fragmentation would likely involve the opening of the pyrrolidine ring.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
| 126.09190 | H₂O | Loss of water from the carboxylic acid |
| 98.09643 | H₂O + CO | Subsequent loss of carbon monoxide |
| 70.06510 | C₃H₅O₂ | Cleavage of the propanoic acid side chain |
This interactive table outlines the predicted fragmentation patterns for this compound, which are instrumental in its structural confirmation via tandem mass spectrometry.
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.com For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of the (R)-configuration at the C2 position of the pyrrolidine ring.
The analysis would yield precise information on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the secondary amine. While a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard for absolute configuration assignment in chiral molecules. nih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis
Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemical features of a molecule. libretexts.orgwikipedia.org These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the chromophore of interest is the carboxylic acid group. A CD spectrum would exhibit a Cotton effect, which is a characteristic positive or negative peak, in the region of the n→π* transition of the carbonyl group. The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter. The experimental CD spectrum can be compared with theoretically calculated spectra to confirm the (R)-configuration. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum of this compound would show a plain curve at wavelengths away from the absorption maximum of the chromophore. As the wavelength approaches the absorption band, the curve will exhibit a peak or a trough, which constitutes the Cotton effect. The shape and sign of this curve are characteristic of the molecule's stereochemistry and can be used to confirm its absolute configuration.
Together, CD and ORD are powerful, non-destructive techniques for confirming the enantiomeric purity and absolute stereochemistry of this compound in solution.
Emerging Research Directions and Future Perspectives on 3 2r Pyrrolidin 2 Yl Propanoic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of pyrrolidine (B122466) derivatives, including analogues of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, such as enhanced reaction control, improved safety, and higher throughput. For instance, electroreductive cyclization in a flow microreactor has been successfully employed for the synthesis of various piperidine (B6355638) and pyrrolidine derivatives. nih.govbeilstein-journals.orgresearchgate.net This method leverages the large specific surface area of the microreactor to efficiently reduce substrate imines, leading to good yields in a continuous fashion. nih.gov Such an approach could be adapted for the synthesis of this compound precursors, potentially streamlining its production and enabling rapid library generation for structure-activity relationship (SAR) studies.
Automated platforms are also pivotal in accelerating the synthesis of monosaccharide building blocks, a process that can be laborious and time-consuming. guiryresearchgroup.com The principles of automated synthesis could be applied to the multi-step synthesis of complex pyrrolidine derivatives, facilitating the efficient production of analogues of this compound with diverse substitutions. The integration of solid-phase synthesis with automated platforms has already proven successful for the combinatorial synthesis of small molecule libraries, including various heterocyclic compounds. researchgate.netsci-hub.se This synergy allows for the generation of both skeletal and appendage diversity with minimal synthetic cost, a strategy that could be highly beneficial for exploring the chemical space around this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyrrolidine Derivatives
| Feature | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, mixing). |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and efficient heat exchange. |
| Scalability | Often requires re-optimization for scale-up. | Readily scalable by extending reaction time or using parallel reactors. |
| Throughput | Lower throughput, suitable for single compound synthesis. | High throughput, ideal for library synthesis and rapid optimization. nih.govbeilstein-journals.org |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
Applications in Supramolecular Chemistry and Self-Assembly
The unique structural features of this compound make it an attractive candidate for applications in supramolecular chemistry and self-assembly. Pyrrolidine derivatives are known to be integral components of various biologically active compounds and can act as efficient inhibitors for enzymes like glucosidase I. rsc.orgnih.gov This inherent bioactivity, combined with its capacity for forming hydrogen bonds and other non-covalent interactions, suggests its potential as a building block for creating complex supramolecular architectures.
For example, pyrrolidine-based iminosugars have been used to construct multivalent clusters and dendrimers. mdpi.combeilstein-journals.org These structures can exhibit enhanced enzymatic inhibitory properties due to the multivalent effect. mdpi.com this compound could be functionalized and incorporated into similar multivalent systems, such as those based on a calixarene (B151959) core, to create novel enzyme inhibitors or molecular recognition platforms. beilstein-journals.org The self-assembly of pyrrolidine-functionalized naphthalimides has also been explored, demonstrating how the pyrrolidine moiety can influence the optical and electronic properties of the resulting supramolecular structures. researchgate.net The chiral nature of this compound could introduce stereochemical control into such self-assembled systems, leading to the formation of chiral molecular cages, frameworks, or stimuli-responsive materials. rsc.orgacs.org
Bioorthogonal Chemistry and Chemical Biology Probes
The pyrrolidine scaffold is a valuable component in the design of chemical biology probes for studying biological systems. vulcanchem.com this compound could be derivatized to incorporate bioorthogonal handles, such as azides or alkynes, enabling its use in "click chemistry" for tagging and imaging applications. escholarship.orgvulcanchem.com The development of transition state mimics for DNA glycosylases, which incorporate a propargyl-modified pyrrolidine, highlights the utility of this scaffold in creating high-affinity ligands for biological targets. escholarship.org
Furthermore, the conjugation of small molecule fragments, such as a benzhydryl pyrrolidine group, to peptides has been shown to significantly enhance their binding affinity to target proteins by accessing hydrophobic pockets. nih.govresearchgate.net This hybrid approach expands the functionality of peptides and can be used to develop potent and selective chemical probes. nih.gov By modifying this compound with appropriate functionalities, it could be used as a versatile tool for constructing probes to investigate cellular processes in vitro or in cell models. The on-DNA synthesis of pyrrolidine derivatives for DNA-encoded libraries further underscores the compatibility of this heterocycle with modern chemical biology techniques. sci-hub.se
Advances in Biocatalysis and Chemoenzymatic Synthesis of Analogues
Biocatalysis and chemoenzymatic methods offer powerful and sustainable routes for the asymmetric synthesis of chiral pyrrolidines. tudelft.nlcaltech.edu These approaches often provide high enantioselectivity under mild reaction conditions, which is crucial for the synthesis of pharmacologically active compounds. tudelft.nl Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel route to chiral pyrrolidines and indolines. caltech.eduacs.orgescholarship.orgnih.gov This "new-to-nature" biocatalysis can be coupled with other enzymatic transformations to rapidly build molecular complexity. caltech.eduacs.orgescholarship.orgnih.gov
Transaminases have also been employed in a trigger-cyclization strategy to produce 2-substituted pyrrolidines with excellent enantiomeric excess. tudelft.nl This biocatalytic approach has been successfully applied on a preparative scale. tudelft.nl Chemoenzymatic strategies have also been developed for the synthesis of various pyrrolidine derivatives, including those with potential as catalysts in their own right. msacad.org These advanced synthetic methods could be applied to produce this compound and its analogues with high purity and efficiency, facilitating further research into their biological activities and applications.
Table 2: Enzymatic Strategies for Chiral Pyrrolidine Synthesis
| Enzymatic Approach | Enzyme Class | Key Transformation | Advantages |
|---|---|---|---|
| Intramolecular C-H Amination | Engineered Cytochrome P411 caltech.eduacs.orgnih.gov | Nitrene insertion into C(sp³)–H bonds. | Access to novel bond formations, high enantioselectivity. caltech.eduacs.orgnih.gov |
| Transaminase-Triggered Cyclization | Transaminases (TAs) tudelft.nl | Asymmetric amination of a ketone bearing a leaving group, followed by spontaneous cyclization. | High enantiomeric excess (>99.5% ee), applicable to bulky substituents. tudelft.nl |
| Reductive Amination | Imine Reductases (IREDs) | Intramolecular condensation of aminoketones followed by reduction. | Common biosynthetic and biocatalytic route for chiral cyclic amines. acs.org |
| 1,3-Dipolar Cycloaddition | N/A (Chemoenzymatic) | Reaction between azomethine ylides and activated olefins. | Stereospecific synthesis of substituted pyrrolidines. researchgate.net |
Computational-Experimental Synergy for Accelerated Discovery and Optimization
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and optimization of new molecules. nih.gov Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can provide valuable insights into the structural, electronic, and reactive properties of pyrrolidine derivatives. nih.govacs.orgresearchgate.netresearchgate.net For instance, DFT calculations have been used to study the stability of pyrrolidine-derived iminium ions, which are key intermediates in many organocatalytic reactions. nih.govacs.org
In the context of this compound, computational studies could be employed to predict its conformational preferences, reactivity, and potential interactions with biological targets. nih.govnih.gov Molecular docking simulations can help to rationalize the inhibitory activity of GABA analogues against enzymes like GABA transaminase (GABA-AT) and guide the design of more potent inhibitors. nih.govnih.gov 3D-QSAR models have been successfully used to identify the key structural requirements for the inhibitory activity of pyrrolidine derivatives against various targets, and these models can be used to design new compounds with enhanced potency. tandfonline.comnih.gov By combining these in silico approaches with targeted experimental synthesis and testing, the development of novel analogues of this compound for a wide range of applications can be significantly expedited. tandfonline.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| GABA (γ-Aminobutyric acid) |
| Piperidine |
| Pyrrolidine |
| Indoline |
| Calixarene |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2R)-Pyrrolidin-2-yl]propanoic acid, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves multi-step reactions with chiral precursors. For example, enantioselective coupling of pyrrolidine derivatives with propanoic acid backbones can be achieved using asymmetric catalysis (e.g., chiral palladium catalysts) . Protection-deprotection strategies for the pyrrolidine nitrogen and carboxyl group are critical to avoid racemization . Purification via reversed-phase HPLC with chiral columns ensures enantiomeric purity (>98% ee) .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for CHNO) .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H .
Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for air sampling and personal protective equipment (PPE) . Use fume hoods for synthesis steps involving volatile reagents. In case of exposure, immediate decontamination (e.g., eye rinsing for 15 minutes) and medical consultation are advised .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., GABA transaminase) using PubChem 3D conformers .
- Molecular Dynamics (MD) Simulations : Assess thermodynamic stability of ligand-receptor complexes over nanosecond timescales .
- Density Functional Theory (DFT) : Calculates electronic properties to rationalize reactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., diastereomers or degradation products) .
- Batch-to-Batch Reproducibility : Compare synthetic lots via H NMR and HRMS to ensure consistency .
- Biological Replicates : Conduct dose-response assays in triplicate across multiple cell lines to account for variability .
Q. How can researchers optimize enantiomeric purity during large-scale synthesis?
- Methodological Answer :
- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to achieve >99% ee .
- Crystallization-Induced Asymmetric Transformation : Exploit solubility differences between enantiomers in polar solvents .
Q. What in vitro assays are suitable for evaluating metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
